molecular formula C14H25NO4 B1442448 ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE CAS No. 1001353-86-1

ETHYL 1-BOC-4,4-DIMETHYL-L-PROLINATE

Cat. No.: B1442448
CAS No.: 1001353-86-1
M. Wt: 271.35 g/mol
InChI Key: ZWNSAGPRRVZFDV-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 1-Boc-4,4-dimethyl-L-prolinate typically involves the esterification of 1-Boc-4,4-dimethyl-L-proline with ethanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: : While specific industrial production methods are not widely documented, the process likely involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and equipment to handle larger volumes and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: : Ethyl 1-Boc-4,4-dimethyl-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Ethyl 1-Boc-4,4-dimethyl-L-prolinate has several notable applications in scientific research:

Organic Synthesis

  • Building Block : It serves as a crucial building block in the synthesis of more complex molecules. Its Boc group allows for selective reactions involving amines without interference from other functional groups .
  • Reactivity : The compound can undergo various chemical reactions including oxidation to form carboxylic acids, reduction to produce alcohols, and nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

Medicinal Chemistry

  • Biological Activity : this compound and its derivatives have been studied for their potential as enzyme inhibitors and antiviral agents. The structural motifs it contains are increasingly recognized for their diverse bioactivities in medicinal chemistry .
  • Drug Development : Its unique steric properties make it an interesting candidate for drug design and development. Research indicates that compounds with similar structures can interact with biological targets in specific ways, which may lead to the development of new therapeutic agents .

Enzyme Mechanisms and Protein Interactions

  • Biological Studies : This compound is utilized in studies exploring enzyme mechanisms and protein interactions. Its ability to mimic certain amino acids makes it valuable for investigating how proteins interact with substrates or inhibitors.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral agents targeting specific viral mechanisms. The structural modifications facilitated by this compound have led to promising results in preclinical studies.

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been employed to explore its interaction with various enzymes involved in metabolic pathways. These studies have provided insights into how structural variations affect binding affinity and inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-Boc-L-prolinate: Similar structure but without the 4,4-dimethyl substitution.

    Ethyl 1-Boc-4-methyl-L-prolinate: Similar structure with a single methyl substitution at the 4-position.

Uniqueness: : Ethyl 1-Boc-4,4-dimethyl-L-prolinate is unique due to its 4,4-dimethyl substitution, which can influence its steric and electronic properties. This makes it particularly useful in applications where these properties are critical .

Biological Activity

Ethyl 1-BOC-4,4-dimethyl-L-prolinate is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functionality, which enhances its steric and electronic properties. The dual methyl substitution at the 4-position of the proline backbone is particularly noteworthy, as it may influence the compound's reactivity and biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves standard organic synthesis techniques, including protection of the amine group with the Boc group and subsequent esterification. The resulting compound can undergo various chemical transformations, making it a versatile intermediate in drug development.

Compound Name Structure Characteristics Unique Features
This compoundContains two methyl groups at the 4-positionIncreased steric bulk and potential for diverse interactions
Ethyl N-Boc-4-methylprolineMethyl group at the 4-positionLess steric hindrance compared to dimethyl variant
Ethyl N-Boc-3-methylprolineMethyl group at the 3-positionDifferent stereochemistry affecting biological activity
Ethyl N-Boc-pyroglutamateGlutamate backbone with similar protective groupExhibits unique biological activity

Antiviral Properties

Research indicates that compounds related to proline derivatives, including this compound, exhibit antiviral activities. These compounds have been studied for their efficacy against various viruses, including those responsible for influenza and hepatitis. The proline moiety is often implicated in enhancing binding affinity to viral proteins or inhibiting viral replication pathways .

Enzyme Inhibition

Proline derivatives have also shown promise as enzyme inhibitors. For instance, they are being explored as potential inhibitors of metallo-beta-lactamases and matrix metalloproteases, which are critical in various disease processes including cancer metastasis and bacterial resistance . The unique structure of this compound may contribute to its ability to modulate enzyme activity through competitive inhibition or allosteric modulation.

Therapeutic Applications

The compound's biological activity positions it as a candidate for therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and viral infections. Its structural features allow it to interact with biological targets effectively, potentially leading to novel therapeutic agents .

Study on Proline Derivatives

A comprehensive analysis of proline-derived structures highlighted their utility in drug design. Notably, a study involving over 2,000 proline derivatives found that variations in substitution patterns significantly influenced their pharmacological properties. This underscores the importance of structural modifications in developing effective therapeutics .

Antiviral Activity Assessment

In vitro studies have demonstrated that proline derivatives can inhibit viral replication. For example, certain derivatives showed significant activity against HIV protease and other viral enzymes, suggesting that this compound could be further explored for similar applications .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-7-18-11(16)10-8-14(5,6)9-15(10)12(17)19-13(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNSAGPRRVZFDV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705288
Record name 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001353-86-1
Record name 1-tert-Butyl 2-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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